Cas no 2137767-96-3 (Sodium 4-fluorobutane-1-sulfinate)

Sodium 4-fluorobutane-1-sulfinate Chemical and Physical Properties
Names and Identifiers
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- 2137767-96-3
- EN300-723591
- sodium 4-fluorobutane-1-sulfinate
- Sodium 4-fluorobutane-1-sulfinate
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- Inchi: 1S/C4H9FO2S.Na/c5-3-1-2-4-8(6)7;/h1-4H2,(H,6,7);/q;+1/p-1
- InChI Key: XZNQOSIRBKNGPU-UHFFFAOYSA-M
- SMILES: S(CCCCF)(=O)[O-].[Na+]
Computed Properties
- Exact Mass: 162.01267311g/mol
- Monoisotopic Mass: 162.01267311g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 9
- Rotatable Bond Count: 4
- Complexity: 81
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 59.3Ų
Sodium 4-fluorobutane-1-sulfinate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-723591-1.0g |
sodium 4-fluorobutane-1-sulfinate |
2137767-96-3 | 1g |
$0.0 | 2023-06-07 |
Sodium 4-fluorobutane-1-sulfinate Related Literature
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1. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498
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Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467
Additional information on Sodium 4-fluorobutane-1-sulfinate
Sodium 4-Fluorobutane-1-sulfinate (CAS No. 2137767-96-3): An Overview of Its Properties, Applications, and Recent Research
Sodium 4-fluorobutane-1-sulfinate (CAS No. 2137767-96-3) is a compound that has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields, particularly in medicinal chemistry and materials science. This compound is characterized by its fluorinated alkyl chain and sulfinate group, which contribute to its distinctive reactivity and stability.
The chemical structure of Sodium 4-fluorobutane-1-sulfinate consists of a sodium cation and an anion with the formula C4H7FOS-. The presence of the fluorine atom in the alkyl chain imparts several interesting properties to the molecule, including enhanced hydrophobicity and altered electronic distribution. These features make it a valuable intermediate in the synthesis of more complex molecules, particularly those with specific biological activities.
In the field of medicinal chemistry, Sodium 4-fluorobutane-1-sulfinate has been explored as a building block for the synthesis of fluorinated drugs. Fluorine atoms are known to enhance the metabolic stability and bioavailability of pharmaceutical compounds, making them attractive for drug development. Recent studies have shown that compounds derived from Sodium 4-fluorobutane-1-sulfinate exhibit promising pharmacological properties, including anti-inflammatory and anti-cancer activities.
One notable application of Sodium 4-fluorobutane-1-sulfinate is in the synthesis of fluorinated surfactants. Surfactants are widely used in various industries, including pharmaceuticals, cosmetics, and materials science. The introduction of fluorine into surfactant molecules can significantly improve their performance by enhancing their surface activity and reducing surface tension. This makes them particularly useful in formulations where high surface activity is required.
Recent research has also focused on the use of Sodium 4-fluorobutane-1-sulfinate in polymer chemistry. Fluorinated polymers are known for their exceptional chemical resistance, thermal stability, and low surface energy. By incorporating Sodium 4-fluorobutane-1-sulfinate into polymer synthesis, scientists have been able to develop new materials with improved properties for applications such as coatings, adhesives, and membranes.
In addition to its applications in materials science and medicinal chemistry, Sodium 4-fluorobutane-1-sulfinate has also been studied for its potential use in catalysis. The sulfinate group can serve as a ligand in transition metal complexes, which are used as catalysts in various organic transformations. Recent studies have demonstrated that complexes containing Sodium 4-fluorobutane-1-sulfinate can catalyze reactions with high efficiency and selectivity, making them valuable tools in synthetic organic chemistry.
The synthesis of Sodium 4-fluorobutane-1-sulfinate typically involves several steps, including the preparation of the corresponding sulfonic acid or sulfinic acid followed by deprotonation with a strong base such as sodium hydride. The reaction conditions must be carefully controlled to ensure high yields and purity of the final product. Recent advancements in synthetic methods have led to more efficient and environmentally friendly routes for the production of this compound.
In conclusion, Sodium 4-fluorobutane-1-sulfinate (CAS No. 2137767-96-3) is a versatile compound with a wide range of applications in medicinal chemistry, materials science, and catalysis. Its unique chemical properties make it an attractive building block for the synthesis of more complex molecules with specific functionalities. Ongoing research continues to uncover new potential uses for this compound, further highlighting its importance in various scientific disciplines.
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